![molecular formula C13H11N3O B1289360 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline CAS No. 317830-22-1](/img/structure/B1289360.png)

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

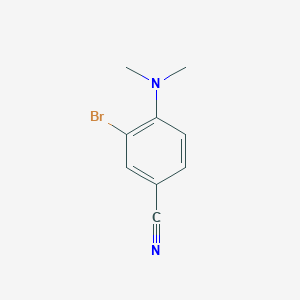

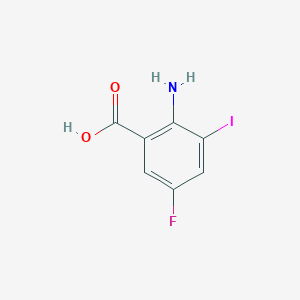

“4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-benzo[d]imidazole, a heterocyclic compound that is known for its broad range of chemical and biological properties .

Synthesis Analysis

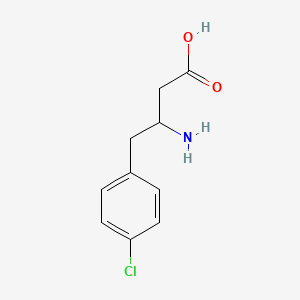

The synthesis of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” involves several steps. One approach involves the conversion of the C6-bromo substituent of the quinazolin-4(3H)-ones into the 4,4,5,5-tertramethyl-1,3,2-dioxaborolane, which is then used to prepare the final products via a Suzuki Coupling Reaction with 1H-benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” can be determined using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of various functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

“4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” has been used as a potent PqsR antagonist, which inhibits the PqsR-controlled P pqsA - lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and atoms in the molecule .Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazole moiety, such as “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline”, have been reported to exhibit antimicrobial activity . For instance, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline has shown antimicrobial activity against various bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Antitumor Activity

Imidazole derivatives have been associated with antitumor activity . The benzimidazole nucleus, which is a part of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline”, is an important pharmacophore in drug discovery and has been extensively utilized as a drug scaffold in medicinal chemistry .

Antihypertensive Activity

Benzimidazole derivatives have also been associated with antihypertensive activity . This suggests that “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” could potentially be used in the development of new antihypertensive drugs.

Proton Pump Inhibitory Activity

Compounds containing the benzimidazole nucleus have been found to exhibit proton pump inhibitory activity . This makes “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” a potential candidate for the development of new proton pump inhibitors.

Anthelmintic Activity

Imidazole derivatives have been reported to show anthelmintic activity . Therefore, “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” could potentially be used in the development of new anthelmintic drugs.

Anti-inflammatory Activity

Benzimidazole derivatives have been associated with anti-inflammatory activity . This suggests that “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline” could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include “4-((1h-benzo[d]imidazol-6-yl)oxy)aniline”, have a broad range of biological activities . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that imidazole is a highly soluble compound , which could potentially influence the bioavailability of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline”.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the reaction conditions can influence the synthesis of imidazole derivatives , which could potentially affect the action of “4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline”.

properties

IUPAC Name |

4-(3H-benzimidazol-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNELCUCKVLCPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593255 |

Source

|

| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline | |

CAS RN |

317830-22-1 |

Source

|

| Record name | 4-(1H-Benzimidazol-6-yloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317830-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)